N-Methylsulfonyl Dofetilide

Description

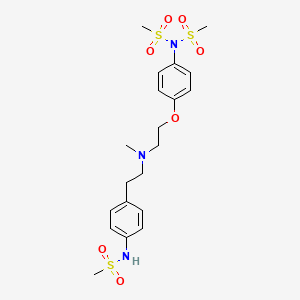

Structure

3D Structure

Properties

Molecular Formula |

C20H29N3O7S3 |

|---|---|

Molecular Weight |

519.7 g/mol |

IUPAC Name |

N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H29N3O7S3/c1-22(14-13-17-5-7-18(8-6-17)21-31(2,24)25)15-16-30-20-11-9-19(10-12-20)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |

InChI Key |

FEVCOGAWNLFSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Historical and Foundational Research on N Methylsulfonyl Dofetilide

Discovery and Early Preclinical Characterization of N-Methylsulfonyl Dofetilide (B1670870)

N-Methylsulfonyl Dofetilide, a methanesulfonamide (B31651) derivative, was discovered and developed by Pfizer as a novel antiarrhythmic agent. nih.gov Its chemical name is N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide. nih.govpfizer.com The synthesis of this bisarylsulfonamide involves a multi-step process. One described method starts with the reaction of N-methyl-4-nitrophenethylamine and 2-[4-nitrophenoxy]ethyl chloride. chemicalbook.com This is followed by a reduction of the nitro groups and subsequent mesylation on both aromatic amine functions to yield the final compound. chemicalbook.com

Early preclinical research was aimed at identifying a compound with Class III antiarrhythmic properties, specifically one that could prolong the cardiac action potential duration and refractory period without significant effects on other cardiovascular parameters. In vitro studies using isolated cardiac myocytes were crucial in characterizing its electrophysiological profile. These initial investigations demonstrated that this compound is a potent and highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr). nih.govpfizer.com This current plays a critical role in the repolarization phase of the cardiac action potential.

In guinea pig cardiomyocytes, the compound was shown to inhibit the IKr current with a high degree of potency, with a reported IC₅₀ value of 31.5 nM. caymanchem.comcaymanchem.com This selective blockade leads to a concentration-dependent prolongation of the action potential duration and an increase in the effective refractory period in both atrial and ventricular tissues. pfizer.com Importantly, early characterization revealed that at clinically relevant concentrations, this compound has negligible effects on other significant cardiac ion channels, including the slow component of the delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), and sodium channels. pfizer.comfda.gov Furthermore, it showed no significant interaction with adrenergic alpha or beta-receptors. pfizer.comfda.gov

Preclinical hemodynamic studies found that the compound did not negatively impact myocardial contractility, cardiac output, or systemic vascular resistance. pfizer.comfda.gov This specific mode of action, focusing purely on the IKr channel, distinguished it from other antiarrhythmic drugs available at the time. nih.gov

Table 1: Early Preclinical Electrophysiological Profile of this compound

| Parameter | Finding | Species/Model |

|---|---|---|

| Primary Mechanism | Selective blockade of the rapid delayed rectifier potassium current (IKr) | Guinea Pig Cardiomyocytes |

| IC₅₀ for IKr Blockade | 31.5 nM | Guinea Pig Cardiomyocytes |

| Effect on Action Potential | Prolongs duration and effective refractory period | Atrial and Ventricular Tissue |

| Selectivity | No significant effect on IKs, IK1, or Sodium Channels | Cardiac Myocytes |

| Receptor Activity | No effect on adrenergic alpha or beta-receptors | N/A |

| Hemodynamic Effects | No negative inotropic effect; no change in cardiac output or blood pressure | Preclinical Models |

Evolution of Understanding its Pharmacological Classification

The pharmacological classification of this compound has been consistently defined as a "pure" Class III antiarrhythmic agent since its early development. The Vaughan Williams classification system for antiarrhythmic drugs categorizes agents based on their primary mechanism of action. Class III drugs are those that predominantly work by prolonging the cardiac action potential, thereby increasing the refractory period, primarily through the blockade of potassium channels.

This compound is considered a quintessential example of this class due to its high specificity. nih.govmdedge.com Unlike other Class III agents such as amiodarone (B1667116) or sotalol, which exhibit additional properties like beta-adrenergic blockade (sotalol) or effects on multiple ion channels (amiodarone), this compound's action is almost exclusively confined to the IKr channel. pfizer.commdedge.comdrugs.com This high degree of selectivity is a key feature that has been consistently confirmed in numerous studies.

The evolution in understanding this compound has centered on appreciating the clinical implications of its "pure" IKr blockade. This specificity means it prolongs repolarization without affecting the depolarization phase (QRS duration) or cardiac conduction velocity. fda.govdrugs.com Research has confirmed that its effect on prolonging the QT interval on an electrocardiogram is a direct and predictable consequence of its IKr-blocking action. newdrugapprovals.org This focused mechanism solidifies its standing as a highly selective Class III agent, offering a specific tool for managing arrhythmias where IKr blockade is the desired therapeutic action. nih.govmdedge.com

Table 2: Pharmacological Classification and Specificity

| Compound | Primary Class | Primary Mechanism | Additional Mechanisms/Effects |

|---|---|---|---|

| This compound | Class III | Selective IKr channel blockade | None of clinical significance |

| Amiodarone | Class III | IKr blockade | Blocks IKs, Sodium, and Calcium channels; Alpha and Beta-adrenergic blockade |

| Sotalol | Class III | IKr blockade | Non-selective Beta-adrenergic blockade |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dofetilide |

| Amiodarone |

| Sotalol |

| N-methyl-4-nitrophenethylamine |

Molecular and Cellular Pharmacology of N Methylsulfonyl Dofetilide

Mechanism of Action at Cardiac Ion Channels

The primary mechanism of action of N-Methylsulfonyl Dofetilide (B1670870) involves its interaction with specific potassium channels in cardiac myocytes, which are crucial for the repolarization phase of the cardiac action potential.

Selective Blockade of the Rapid Component of the Delayed Rectifier Potassium Current (IKr)

N-Methylsulfonyl Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr). drugcentral.orgdrugbank.comdroracle.aipatsnap.combrainkart.comnih.govfda.govnih.gov This current is carried by the human ether-à-go-go-related gene (hERG) potassium channel. nih.govnih.govnih.gov By inhibiting IKr, this compound delays the repolarization of the cardiac action potential, thereby prolonging the action potential duration and the effective refractory period in both the atria and ventricles. drugbank.compatsnap.combrainkart.comnih.gov This effect is concentration-dependent and is the primary basis for its antiarrhythmic properties. drugbank.comrxlist.com The blockade of IKr is considered the principal mechanism by which this compound terminates re-entrant tachyarrhythmias and prevents their re-induction. droracle.ainih.govfda.gov Studies have shown that the compound preferentially blocks the open state of the hERG channel. nih.govnih.gov

Comparative Analysis of this compound's Effects on Other Cardiac Ion Channels (e.g., IKs, IK1, Sodium Channels)

A key feature of this compound's pharmacological profile is its high degree of selectivity for the IKr channel. drugcentral.orgdroracle.aibrainkart.comfda.gov At clinically relevant concentrations, it demonstrates no significant blockade of other important cardiac ion channels. drugcentral.orgdroracle.aibrainkart.comfda.govrxlist.com Specifically, it does not relevantly inhibit the slow component of the delayed rectifier potassium current (IKs) or the inward rectifier potassium current (IK1). drugcentral.orgdroracle.aibrainkart.comfda.gov Furthermore, this compound has no effect on the fast sodium channels responsible for the rapid depolarization phase of the action potential. drugbank.comfda.govrxlist.com This lack of effect on sodium channels distinguishes it from Class I antiarrhythmic agents. drugbank.comrxlist.com

Evaluation of Adrenergic Receptor Interactions and Absence of Significant Effects

In addition to its selectivity among ion channels, this compound does not exhibit significant interactions with adrenergic receptors. drugcentral.orgdrugbank.combrainkart.comfda.govrxlist.com At therapeutic concentrations, it has no effect on either alpha-adrenergic or beta-adrenergic receptors. drugcentral.orgdrugbank.combrainkart.comfda.govrxlist.com This lack of adrenergic activity means it does not directly modulate the sympathetic nervous system's influence on the heart, which is a common feature of many other cardiovascular drugs.

Ligand Binding Studies and Molecular Interactions

To further elucidate the molecular basis of its action, ligand binding studies have been conducted to characterize the interaction of this compound with its target, the hERG potassium channel.

Radioligand Binding Assays using [3H]this compound on hERG-expressing Systems

Radioligand binding assays using tritiated this compound ([3H]this compound) have been instrumental in studying its binding to the hERG channel. These experiments are typically performed using membranes prepared from cell lines, such as human embryonic kidney (HEK293) cells, that have been stably transfected to express the hERG potassium channel. nih.govspringernature.com These assays allow for the direct measurement of the binding of the drug to its receptor in a controlled in vitro environment. The use of [3H]this compound has been established as a predictive screening tool for assessing the potential of other compounds to block the hERG channel. nih.govnih.gov

Characterization of Binding Affinity and Saturation Kinetics

Binding studies have provided quantitative data on the affinity of this compound for the hERG channel. In assays performed with membranes from HEK293 cells stably expressing hERG, the binding of [3H]this compound was found to be saturable. The following table summarizes the key binding parameters from a representative study.

| Parameter | Value |

| Dissociation Constant (Kd) | 22.3 ± 2.53 nM |

| Maximum Binding Capacity (Bmax) | 8.92 ± 0.94 pmol/mg protein |

| Hill Coefficient (nH) | 0.93 ± 0.06 |

| Data from a study using [3H]dofetilide and membranes from HEK293 cells stably expressing hERG at 25°C. springernature.com |

These saturation kinetics indicate a high-affinity binding interaction between this compound and the hERG channel, which is consistent with its potent channel-blocking activity observed in electrophysiological studies. springernature.com

Influence of Ionic Environment on hERG Binding (e.g., Potassium Ion Concentration)

The ionic milieu, particularly the extracellular potassium ion (K+) concentration, significantly modulates the interaction of this compound with the hERG channel. Research using radiolabeled dofetilide binding assays has shown that altering the extracellular K+ concentration can impact the binding characteristics of the drug. One study found that increasing extracellular K+ concentrations led to a decrease in the dissociation constant (Kd) and an increase in the maximum number of binding sites (Bmax) for [3H]dofetilide, particularly in isolated membrane preparations. nih.gov This suggests a complex relationship where potassium ions may alter channel conformation in a way that influences drug accessibility and affinity.

Functionally, the blocking potency of many hERG inhibitors, including this compound, is often reduced at higher extracellular K+ concentrations. This phenomenon is consistent with the drug binding to a site within the channel's conduction pathway. At elevated K+ levels, the increased flux of potassium ions through the pore can compete with the drug for access to its binding site, effectively destabilizing the drug-channel interaction. This supports the model of this compound acting as an open-channel blocker, where its ability to bind is dependent on the channel being in a conductive state. nih.gov The induction of the block is contingent on the depolarization that opens the channel, and the kinetics of binding can be influenced by the channel's inactivation state, which is also sensitive to the ionic environment. nih.gov

Molecular Determinants of hERG Channel Blockade by this compound

The high-affinity and specific blockade of the hERG channel by this compound is governed by precise interactions with specific amino acid residues that form the drug-binding pocket within the channel's inner pore.

Identification of Key Amino Acid Residues in hERG Channel Involved in this compound Binding

Site-directed mutagenesis studies have been pivotal in identifying the critical residues within the hERG channel that are essential for this compound binding. These studies have consistently shown that mutations of specific amino acids, particularly those lining the S6 helices and the pore helix, can dramatically reduce the blocking potency of the drug. nih.govnih.gov The key residues involved are located in the pore helix (Thr623, Ser624, Val625) and the S6 domain (Gly648, Tyr652, Phe656, Val659). nih.gov Alanine-scanning mutagenesis, where these residues are individually replaced with alanine (B10760859), has confirmed their importance in the binding of methanesulfonanilide drugs like dofetilide. nih.gov Aromatic residues Tyr652 and Phe656 are particularly crucial, and their mutation to alanine significantly diminishes the channel's sensitivity to the drug. nih.gov

The following table summarizes the key amino acid residues and their established roles in the binding of this compound.

| Residue | Location | Role in Binding |

| Thr623 | Pore Helix | Affects high-affinity drug binding. nih.govnih.gov |

| Ser624 | Pore Helix | Affects high-affinity drug binding; may form hydrogen bonds. nih.govnih.gov |

| Val625 | Pore Helix | Contributes to the drug binding site. nih.gov |

| Gly648 | S6 Domain | Involved in stabilizing the drug via hydrogen bonds. researchgate.net |

| Tyr652 | S6 Domain | Critical for binding via hydrophobic and π-π stacking interactions. nih.govnih.gov |

| Phe656 | S6 Domain | A major determinant of high-affinity binding through hydrophobic and π-π interactions. nih.govnih.gov |

| Val659 | S6 Domain | Contributes to the drug binding site. nih.gov |

Structural Insights into this compound – hERG Channel Interactions within the Pore Domain

Structural modeling and molecular dynamics simulations have provided a detailed view of how this compound docks within the central cavity of the hERG channel's pore domain. nih.govresearchgate.net The drug binds below the selectivity filter, in a pocket formed by the S6 helices of the four channel subunits. researchgate.net The binding orientation maximizes exposure to both hydrophobic and polar residues within this cavity. nih.gov

Preclinical Pharmacodynamics and Electrophysiological Investigations of N Methylsulfonyl Dofetilide

Effects on Cardiac Action Potential Duration and Effective Refractory Period in Isolated Cardiac Preparations

N-Methylsulfonyl Dofetilide (B1670870) exerts a significant influence on the repolarization phase of the cardiac action potential. In various preclinical models, the compound has been shown to consistently prolong the action potential duration (APD) across different cardiac tissues, including atrial and ventricular myocardium as well as Purkinje fibers. patsnap.comnih.gov This effect is a hallmark of Class III antiarrhythmic agents and is achieved without altering the depolarization phase. patsnap.com

The prolongation of the APD directly leads to an increase in the effective refractory period (ERP) of the myocardial cells. nih.govpatsnap.com By extending the period during which the cardiac cells are unable to re-excite, N-Methylsulfonyl Dofetilide helps to prevent and terminate re-entrant arrhythmias. nih.gov Studies in isolated cardiac preparations have demonstrated a parallel increase in both APD and ERP. nih.gov For instance, investigations have shown a significant lengthening of the monophasic action potential duration (MAPd) and the ventricular effective refractory period. nih.gov This dual effect on repolarization and refractoriness is central to its antiarrhythmic efficacy. researchgate.netnih.gov

| Parameter | Effect | Affected Cardiac Tissues |

|---|---|---|

| Action Potential Duration (APD) | Prolongation | Atrial Myocardium, Ventricular Myocardium, Purkinje Fibers |

| Effective Refractory Period (ERP) | Increase | Atrium, Ventricle, Accessory Pathways |

| Monophasic Action Potential Duration (MAPd) | Prolongation | Right Ventricular Apex, Right Ventricular Outflow Tract |

Impact on Conduction Velocity and Sinus Node Function in Preclinical Models

A distinguishing feature of this compound is its high selectivity. fda.gov Preclinical studies have consistently shown that the compound has no significant effect on cardiac conduction velocity. nih.govrxlist.com This means that the speed at which the electrical impulse travels through the atria, AV node, and the His-Purkinje system remains unchanged. fda.gov This selectivity differentiates it from other antiarrhythmic agents that may also affect sodium or calcium channels, thereby altering conduction. patsnap.com

Furthermore, investigations into its impact on the sinoatrial (SA) node, the heart's natural pacemaker, have revealed a neutral effect. fda.gov In preclinical models, this compound did not alter sinus node recovery times, indicating that it does not suppress the automaticity of the primary pacemaker cells. fda.gov However, some studies in rat atrial preparations have noted a negative chronotropic effect, or a reduction in the heart rate, at higher concentrations. fda.govnih.gov

Concentration-Dependent Electrophysiological Effects in in vitro and ex vivo Cardiac Models

The electrophysiological effects of this compound are directly related to its concentration in the cardiac tissue. fda.govrxlist.com In vitro and ex vivo studies have established a clear dose-response relationship for its primary pharmacodynamic action: the prolongation of the QT interval, which is an electrocardiographic manifestation of delayed ventricular repolarization. fda.gov As the concentration of the compound increases, there is a corresponding and predictable increase in the action potential duration and, consequently, the QT interval. fda.govnih.gov

In ex vivo models using rat heart tissues, the concentration-dependent effects on myocardial contractility and heart rate have been explored. nih.gov At lower concentrations (10⁻⁹ to 10⁻⁷ M), this compound was shown to augment the force of contraction in isolated left ventricle strips. nih.gov Conversely, at higher concentrations (10⁻⁷ to 10⁻⁵ M), it produced a reduction in the spontaneous rate of the right atrium. nih.gov These findings highlight the compound's multifaceted, concentration-dependent interactions with cardiac tissue.

| Concentration Range (M) | Cardiac Tissue | Observed Effect |

|---|---|---|

| 10⁻⁹ - 10⁻⁷ | Left Ventricle Strips | Augmented force of contraction |

| 10⁻⁷ - 10⁻⁵ | Right Atrium | Reduced spontaneous rate (negative chronotropy) |

| 10⁻⁶ - 3 x 10⁻⁵ | KCl-contracted Aorta | Relaxation |

Electrophysiological Mechanisms Underlying Repolarization Delay by this compound

The fundamental mechanism responsible for the repolarization-delaying effects of this compound is its selective and potent blockade of the rapid component of the delayed rectifier potassium current (I_Kr). nih.govnih.govpatsnap.com This specific potassium channel plays a critical role in phase 3 of the cardiac action potential, facilitating the efflux of potassium ions out of the myocyte, which leads to repolarization. nih.gov

Preclinical Metabolism and Pharmacokinetics of N Methylsulfonyl Dofetilide

Identification of Metabolic Pathways in in vitro Systems

In vitro studies using human liver microsomes have been instrumental in identifying the primary metabolic pathways of Dofetilide (B1670870). nih.govfda.gov The oxidative metabolism of the compound proceeds mainly through two routes: N-dealkylation and N-oxidation. nih.govnih.govfda.gov

N-dealkylation results in the formation of N-desmethyl dofetilide, which has been identified as the major metabolic product in both in vitro and in vivo systems. nih.govfda.govnih.gov Another significant pathway is N-oxidation, which leads to the creation of the Dofetilide N-oxide metabolite. fda.govcaymanchem.com Further metabolism can lead to the formation of other minor, more polar metabolites, including carboxylic acid and secondary amine products resulting from further N-dealkylation. fda.gov In total, five metabolites have been identified in urine, although they are not found in quantifiable amounts circulating in plasma. fda.gov

Table 1: Key Metabolic Pathways of Dofetilide in In Vitro Systems

| Metabolic Pathway | Resulting Metabolite(s) | Key Findings |

|---|---|---|

| N-dealkylation | N-desmethyl Dofetilide, Carboxylic acid and secondary amine metabolites | This is a primary metabolic route, with N-desmethyl being the major product. nih.govfda.gov |

Role of Cytochrome P450 Isoenzymes in Dofetilide Metabolism

The oxidative metabolism of Dofetilide is mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specifically, in vitro studies with human liver microsomes have identified CYP3A4 as the principal isoenzyme responsible for metabolizing Dofetilide. nih.govnih.govwikipedia.org The rate of N-demethylation in various human liver microsomal preparations has shown a strong correlation with the activity of CYP3A4. nih.gov

However, it is a critical finding that Dofetilide exhibits a low affinity for the CYP3A4 enzyme. nih.govfda.govnih.gov This is demonstrated by a high Michaelis-Menten constant (Km) of 657 ± 116 µM for N-demethylation in humans. nih.govnih.gov The involvement of CYP3A4 is further supported by inhibition studies, where specific inhibitors like ketoconazole (B1673606) showed partial inhibition of Dofetilide metabolism. nih.gov Despite its metabolism by CYP3A4, Dofetilide itself does not significantly inhibit other major CYP isoenzymes such as CYP2C9 or CYP2D6 at clinically relevant concentrations. nih.gov

Table 2: Role of CYP3A4 in Dofetilide Metabolism

| Enzyme | Role | Affinity | Supporting Evidence |

|---|

Characterization and Activity of Key Preclinical Metabolites

The key preclinical metabolites of Dofetilide are the N-desmethyl and N-oxide forms. fda.gov Pharmacological assessments have determined that these metabolites are largely inactive or possess significantly less activity than the parent compound. nih.govfda.gov

Three of the metabolites, including the N-desmethyl form, displayed Class III antiarrhythmic activity, but only at concentrations at least 20 times higher than that of Dofetilide. nih.gov The Dofetilide N-oxide metabolite showed some Class I (sodium channel blockade) activity, but this was also only observed at high concentrations. nih.govnih.gov Importantly, none of the metabolites were found to affect the resting membrane potential or the action potential amplitude. nih.gov This lack of biologically relevant activity from its metabolites indicates that the pharmacological effects of Dofetilide are attributable almost entirely to the parent drug. nih.govfda.gov

Table 3: Activity Profile of Key Dofetilide Metabolites

| Metabolite | Type of Activity | Potency Compared to Dofetilide | Clinical Significance |

|---|---|---|---|

| N-desmethyl Dofetilide | Class III antiarrhythmic | At least 20-fold lower. nih.gov | Considered clinically inactive. fda.gov |

Preclinical Elimination Pathways

The primary route of elimination for Dofetilide is renal excretion. nih.govnih.gov Approximately 80% of a single dose of the drug is excreted in the urine. fda.govfda.gov Of the amount found in urine, about 80% is the unchanged parent drug, while the remaining 20% consists of the inactive or minimally active metabolites. fda.govnih.gov

Renal elimination of Dofetilide is a combination of glomerular filtration and active tubular secretion. nih.govfda.govfda.gov This active secretion occurs via the renal cation transport system in the kidneys. nih.govnih.govresearchgate.net The significance of this pathway is highlighted by the fact that inhibitors of the renal cation transport system, such as cimetidine (B194882) and trimethoprim, can significantly increase the plasma concentration of Dofetilide by impeding its secretion. nih.govnih.gov This underscores the critical role of the renal cation transport system in the clearance of the compound in preclinical models and in humans. nih.gov

Table 4: Preclinical Elimination Characteristics of Dofetilide

| Elimination Pathway | Percentage of Total Elimination | Mechanism | Key Features |

|---|---|---|---|

| Renal Excretion | ~80%. fda.govfda.gov | Glomerular Filtration and Active Tubular Secretion. nih.gov | The majority is excreted as an unchanged drug; secretion is mediated by the renal cation transport system. fda.govnih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design for N Methylsulfonyl Dofetilide

Elucidation of Key Structural Moieties Essential for IKr Blocking Potency and Selectivity

The high-affinity and selective binding of N-Methylsulfonyl Dofetilide (B1670870) to the hERG channel is dictated by specific structural features within the molecule. Dofetilide is a methanesulfonanilide derivative, characterized by a central tertiary amino group linked to two distinct aromatic moieties. nih.govebi.ac.uk

Key structural components essential for its activity include:

The Methanesulfonamide (B31651) Groups: The two terminal methanesulfonamide (-SO2NHCH3) groups are critical for high-affinity binding. These groups are capable of forming hydrogen bonds with residues within the channel pore.

The Central Nitrogen Atom: The tertiary amine is typically protonated at physiological pH, carrying a positive charge. This charge is believed to interact with negatively charged residues in the channel's inner vestibule.

The Flexible Ether Linkage: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal bent structure to interact with binding sites deep within the channel pore. biorxiv.org

Studies involving site-directed mutagenesis of the hERG channel have identified specific amino acid residues that are crucial for dofetilide binding. The pore region, particularly the S5-S6 linker, is a primary determinant of high-affinity block. nih.gov Key residues within the inner cavity of the channel, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), have been shown to be molecular determinants for the binding of methanesulfonanilide drugs like dofetilide through hydrophobic and π-π stacking interactions. biorxiv.orgnih.gov Another residue, Serine 620 (S620) in the pore helix, has also been implicated in high-affinity binding, possibly through direct interaction or by influencing the C-type inactivation process of the channel, which is crucial for drug binding. nih.gov

Hydrophobic interactions are also considered essential for dofetilide block in related ion channels, suggesting a common mechanism that may apply to its interaction with IKr channels. drugbank.com

Design and Synthesis of N-Methylsulfonyl Dofetilide Analogs to Modulate Electrophysiological Effects

The development of this compound analogs has been a strategy to explore the SAR and to potentially create compounds with modified electrophysiological profiles. By systematically altering different parts of the dofetilide structure, researchers can assess the impact of these changes on IKr blocking potency, selectivity, and kinetics.

For instance, studies on analogs have demonstrated that modifications to the phenyl rings or the substituents directly attached to them can have a significant effect on ion channel binding. nih.gov The synthesis of derivatives of similar Class III antiarrhythmic agents, such as sematilide, has been undertaken to incorporate additional electrophysiological properties, like Class I (sodium channel blocking) activity, into a single molecule. nih.gov This approach aims to create agents with a broader spectrum of antiarrhythmic action.

Research has shown that dofetilide analogs with high channel affinity, mediated by π-π stacking and hydrophobic interactions, are effective in certain cellular processes, whereas analogs with lower affinity are not. nih.gov This underscores the direct link between the structural modifications of the analogs and their resulting biological activity.

The table below summarizes the conceptual impact of structural modifications based on analog studies.

| Structural Modification | Observed Electrophysiological Effect | Reference |

| Modification of the Phenyl Ring | Altered ion channel binding affinity | nih.gov |

| Addition of Class I properties | Prolonged action potential duration (Class III) and activity against certain arrhythmias (Class I) | nih.gov |

| Alteration of substituents | Differential effects on plasma membrane levels of hERG channels | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for Ligand-Channel Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the interaction between this compound and the hERG channel at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Molecular Docking: Docking studies are used to predict the preferred binding pose of dofetilide within the hERG channel pore. These models consistently show that dofetilide binds in the central cavity of the channel, below the selectivity filter. biorxiv.orgnih.gov The models highlight key interactions, such as hydrogen bonds between the sulfonamide groups and pore residues, and π-π stacking between the drug's aromatic rings and the aromatic side chains of Y652 and F656. biorxiv.orgnih.gov Both ionized and neutral forms of the drug are often studied, as both may play a role in channel interaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-channel interaction over time. consensus.appmdpi.com These simulations can reveal the stability of the binding pose, the flexibility of the drug within the binding site, and the conformational changes in the channel that may occur upon drug binding. Unbiased MD simulations have shown spontaneous binding of dofetilide to the channel pore through the intracellular gate. consensus.app This computational approach helps in understanding the kinetics of drug binding and unbinding, which are crucial for predicting the drug's effect on the cardiac action potential. nih.gov

Markov Models: Dynamic drug-hERG channel models, often based on Markovian principles, are developed to replicate the complex binding properties of drugs like dofetilide. cinc.org These models can account for state-dependent binding (i.e., whether the drug binds preferentially to the open, closed, or inactivated state of the channel) and drug trapping. For dofetilide, models indicate a significantly higher affinity for the inactivated state of the hERG channel. nih.govcinc.org

These computational approaches are integral to a virtual cardiac safety pharmacology screening framework, aiming to distinguish between safe and unsafe hERG blockers from the atomic to the whole-heart level. consensus.app

Strategies for Improving Channel Selectivity and Pharmacological Profile through Structural Modification

The rational design of new compounds based on the this compound scaffold focuses on improving its pharmacological profile, primarily by enhancing selectivity and minimizing off-target effects. The goal is to retain potent IKr blockade while reducing the potential for adverse effects.

Strategies for improvement include:

Modifying Key Moieties: Based on SAR and computational data, medicinal chemists can modify the core structure to enhance interactions with specific hERG residues while potentially weakening interactions with other channels. For example, altering the length or flexibility of the linker between the aromatic rings could fine-tune the positioning of the pharmacophores within the binding pocket.

Avoiding "Promiscuous" Features: Certain chemical features are known to contribute to non-specific binding or inhibition of multiple targets. Drug design efforts focus on avoiding or "synthesizing out" these features to create more selective compounds. nih.gov This could influence the design of future drugs with minimized off-target liabilities.

Incorporating Multi-Channel Activity: A contrasting strategy involves the deliberate design of molecules that interact with multiple ion channels (e.g., IKr and late sodium current) in a controlled manner. The goal is to achieve a more potent antiarrhythmic effect with a potentially lower risk of proarrhythmia compared to a pure IKr blocker. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wu.ac.thmdpi.com By developing robust QSAR models for IKr blockers, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates with improved selectivity and potency. wu.ac.th

Through these integrated strategies, the field of rational drug design continues to evolve, using the detailed understanding of this compound's interaction with the IKr channel to guide the development of the next generation of antiarrhythmic therapies. ucsf.eduucsf.edu

Synthetic Methodologies and Chemical Derivatization of N Methylsulfonyl Dofetilide

Historical and Contemporary Synthesis Routes of N-Methylsulfonyl Dofetilide (B1670870)

The synthesis of Dofetilide, the parent compound of N-Methylsulfonyl Dofetilide, has been approached through various routes since its development. A common strategy involves the coupling of two key aromatic fragments linked by a central N-methylethylaminoethyl chain.

One established synthetic pathway involves the following key steps:

Formation of an intermediate amine: This typically involves the reaction of p-nitrophenethylamine hydrochloride with 4-(2-chloroethoxy)nitrobenzene.

Methylation: The resulting secondary amine is methylated to introduce the N-methyl group on the linker chain, yielding N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine.

Reduction: The two nitro groups on the aromatic rings are then reduced to primary amines. This is a critical step, often achieved through catalytic hydrogenation.

Sulfonylation: The final step is the double sulfonylation of the two primary amine groups with methanesulfonyl chloride to yield Dofetilide. google.com

A Chinese patent describes a process that includes the reaction between p-nitrophenethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene, followed by methylation, reduction, and methylsulfonylation to produce Dofetilide. google.com Variations in this general approach often focus on improving the efficiency and yield of each step, particularly the coupling and reduction stages.

Development of Optimized and Scalable Synthetic Methodologies

For a compound to be viable as a pharmaceutical agent, its synthesis must be optimized for large-scale production, ensuring efficiency, safety, and cost-effectiveness. Research into the synthesis of Dofetilide has led to refinements aimed at industrial applicability.

Key areas of optimization have included:

Starting Materials: Selecting readily available and less expensive starting materials.

Reaction Conditions: Improving reaction conditions to increase yields and reduce reaction times. For instance, the use of phase-transfer catalysts in the initial coupling step can improve efficiency. google.com

Purification: Developing more efficient purification methods, such as crystallization, to isolate the final product with high purity, which is crucial for pharmaceutical applications. A patented method describes purification involving dissolving the crude product in ethyl acetate, treating it with aqueous hydrochloric acid to precipitate the salt, followed by recrystallization. google.com

These optimizations are critical for the synthesis of Dofetilide and would be directly applicable to the production of its derivatives, including this compound, should the need for larger quantities arise.

Synthesis of this compound Metabolites and Stable Isotopically Labeled Derivatives for Research

The study of a drug's metabolism is essential for understanding its pharmacokinetic profile. Dofetilide is metabolized in the liver to a minor extent (approximately 20%) by the CYP3A4 isoenzyme. wikipedia.org The primary metabolic pathways are N-dealkylation and N-oxidation, leading to the formation of several metabolites that are excreted in the urine. fda.gov

The synthesis of these metabolites is crucial for their identification and for use as analytical standards in metabolic studies.

N-dealkylation: The synthesis of an N-desmethyl metabolite would involve a synthetic route that omits the methylation step or utilizes a protecting group strategy to allow for selective demethylation.

N-oxidation: N-oxide metabolites can be prepared by treating the parent tertiary amine (Dofetilide) with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

Stable Isotopically Labeled Derivatives: The synthesis of isotopically labeled versions of Dofetilide and its derivatives is vital for quantitative bioanalytical assays (e.g., liquid chromatography-mass spectrometry) and for conducting pharmacokinetic studies. Labeling with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart.

A common strategy for deuterium labeling involves using deuterated reagents at a specific step in the synthesis. For example, a deuterated methylating agent (e.g., CD₃I) could be used to introduce a labeled N-methyl group. The synthesis of such labeled compounds allows for precise tracking and quantification of the drug and its metabolites in biological systems.

Chemical Transformations and Derivatizations for Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. For Dofetilide, SAR studies focus on its ability to selectively block the IKr channel.

Research has shown that several structural features of the Dofetilide molecule are critical for its high affinity and selectivity:

Methanesulfonamide (B31651) Groups: The two methanesulfonamide (-NHSO₂CH₃) groups are crucial for activity.

Tertiary Amine: The central tertiary amine is also a key feature for binding to the IKr channel.

Aromatic Rings: The two phenyl rings and their substitution pattern are important for proper orientation within the channel's binding pocket. nih.gov

Linker Chain: The spacing and flexibility of the ether and ethylamine (B1201723) linker between the aromatic rings are significant for optimal binding. nih.gov

Derivatization studies involve systematically modifying these key features. For example, a study on Dofetilide analogues investigated the effect of replacing the methanesulfonamide substituent with nitro (-NO₂) or amino (-NH₂) groups. The results demonstrated that these modifications significantly impacted the compound's affinity for the hERG channel, with the nitro-substituted analogue (DA-1) retaining high affinity while the amino-substituted analogue (DA-2) had low affinity. nih.gov These studies, which rely on the chemical transformation of the parent structure, help to map the binding site and guide the design of new molecules with potentially improved properties.

Advanced Analytical Techniques in N Methylsulfonyl Dofetilide Research

High-Performance Liquid Chromatography (HPLC) Method Development for N-Methylsulfonyl Dofetilide (B1670870) and Metabolites in Biological Matrices (for preclinical research)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone for the quantitative analysis of N-Methylsulfonyl Dofetilide and its metabolites in various biological matrices during preclinical studies. These methods offer high sensitivity, specificity, and throughput, which are essential for pharmacokinetic and metabolic profiling.

A notable development in this area is an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method designed for the detection of dofetilide in mouse plasma and urine. cinc.org This technique allows for the accurate and precise quantification of the drug in micro-volumes of biological fluids, making it highly suitable for in vivo preclinical research. cinc.org The sample preparation typically involves a straightforward protein precipitation step. cinc.org Chromatographic separation is achieved using a C18 analytical column with a gradient mobile phase, ensuring good resolution of the analyte from endogenous components. cinc.org

Validation of such methods is critical to ensure the reliability of the data. Key validation parameters include linearity, precision, accuracy, and recovery. For instance, a validated UPLC-MS/MS method for dofetilide demonstrated excellent linearity over a specified concentration range, with a high correlation coefficient (R² ≥ 0.99). cinc.org The precision and accuracy of the method are assessed through intra-day and inter-day analyses, with results typically falling within acceptable limits. cinc.org The recovery of the analyte from the biological matrix is also a crucial parameter to evaluate the efficiency of the sample preparation process. cinc.org

| Validation Parameter | Plasma | Urine |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 5 ng/mL |

| Intra-day Precision | 3.00% - 7.10% | 3.50% - 9.00% |

| Inter-day Precision | 3.80% - 7.20% | 3.70% - 10.0% |

| Accuracy | 93.0% - 106% | 87.0% - 106% |

| Recovery | 93.7% | 97.4% |

High-Performance Thin-Layer Chromatography (HPTLC) Applications in this compound Research

High-Performance Thin-Layer Chromatography (HPTLC) serves as a versatile and cost-effective analytical tool in pharmaceutical research, including the analysis of this compound. nih.govahajournals.org It is an advancement of conventional thin-layer chromatography (TLC) that provides better resolution, higher sensitivity, and improved quantification capabilities. researchgate.netnih.gov HPTLC is particularly useful for the determination of purity and for the quantitative estimation of active pharmaceutical ingredients in dosage forms. fda.gov

For the analysis of dofetilide, a specific and accurate HPTLC method has been developed and validated. fda.gov The method involves chromatographic separation on precoated silica (B1680970) gel 60F₂₅₄ plates. fda.gov The selection of an appropriate mobile phase is critical for achieving good separation and resolution of the analyte. fda.gov A mixture of chloroform, methanol, and ammonia (B1221849) has been shown to be an effective mobile phase for this purpose. fda.gov Densitometric scanning at a specific wavelength, such as 248 nm, is used for the detection and quantification of the separated compound. fda.gov

The validation of the HPTLC method for dofetilide includes parameters like linearity, specificity, precision, and accuracy, in accordance with ICH guidelines. fda.gov The method has demonstrated good linearity in the range of 500-3000 ng/band with a high correlation coefficient, indicating a direct relationship between the concentration and the peak area. fda.gov The specificity of the method is confirmed by comparing the Rf value of the standard dofetilide with that of the sample. fda.gov

| Parameter | Details |

|---|---|

| Stationary Phase | Precoated Silica Gel 60F₂₅₄ TLC plate |

| Mobile Phase | Chloroform: Methanol: Ammonia (7:3:0.5 v/v/v) |

| Detection Wavelength | 248 nm |

| Linearity Range | 500-3000 ng/band |

| Correlation Coefficient (r²) | > 0.99 |

| Rf Value | 0.45 |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. nih.gov ¹H and ¹³C NMR spectroscopy can be used to identify the number and types of protons and carbon atoms in the this compound molecule, as well as their connectivity. This information is crucial for confirming the identity of the synthesized compound and for characterizing any potential impurities or degradation products. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry can determine the exact mass of the this compound molecule, which helps in confirming its molecular formula (C₁₉H₂₇N₃O₅S₂). nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable information about its substructures, which is essential for unambiguous identification. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. worthington-biochem.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, such as the sulfonamide, ether, and aromatic moieties, thereby confirming its chemical structure. worthington-biochem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for the quantitative analysis and purity assessment of this compound. nih.gov The molecule exhibits characteristic absorbance at specific wavelengths due to its chromophoric groups, which can be used to determine its concentration in a solution. nih.gov

Electrophysiological Patch Clamp Techniques for Detailed Ion Channel Current Characterization

The primary mechanism of action of this compound is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channels. drugbank.comfda.govpfizer.com The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels at the molecular level. cinc.org This electrophysiological method allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane. nih.gov

Whole-cell patch-clamp recordings are commonly used to characterize the inhibitory effects of this compound on hERG channels expressed in cell lines such as HEK 293 cells. nih.gov In these experiments, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of the resulting ionic currents. nih.gov

A key parameter determined from these studies is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to block 50% of the ion channel current. The IC₅₀ value is a measure of the drug's potency. Studies have shown that dofetilide is a potent blocker of the hERG channel, with IC₅₀ values in the nanomolar range. nih.gov The specific IC₅₀ value can vary depending on the experimental conditions, such as the temperature and the specific voltage protocol used. nih.gov

Voltage protocols are designed to study the state-dependent block of the channel, investigating whether the drug preferentially binds to the open, closed, or inactivated state of the channel. fda.gov These detailed electrophysiological studies are crucial for understanding the precise mechanism of action of this compound and for assessing its potential for proarrhythmic effects.

| Experimental Condition | IC₅₀ Value (Dofetilide) | Reference |

|---|---|---|

| Automated Patch Clamp (hERG channels at 37°C) | 7 nM | nih.gov |

| Manual Patch Clamp (IKr measurements at 37°C) | 13 nM | nih.gov |

| Whole-cell Patch Clamp (hERG-expressing HEK 293 cells, varied waveforms) | 4 - 15 nM | nih.gov |

| Ion Channel Patch Clamp Experiments | ~55% block at 2.7 ng/mL | nih.gov |

Perspectives and Future Directions in N Methylsulfonyl Dofetilide Research

Investigation of Novel Molecular Targets Beyond IKr in Preclinical Models

While N-Methylsulfonyl Dofetilide (B1670870) is renowned for its high specificity for the IKr channel, encoded by the human ether-a-go-go-related gene (hERG), future preclinical research is aimed at exhaustively investigating any potential off-target effects or novel molecular interactions. jhkcc.com.hknih.gov The compound's selectivity is a key characteristic, with studies consistently showing it has minimal to no effect on other cardiac ion channels, such as sodium and calcium channels, or the slow component of the delayed rectifier potassium current (IKs) at therapeutic concentrations. jhkcc.com.hkfda.gov

However, the complex nature of cellular electrophysiology warrants a continued, nuanced investigation. For instance, research has explored the interaction of N-Methylsulfonyl Dofetilide in the context of drug-induced trafficking defects of ion channels. One study found that while this compound could correct pentamidine-induced trafficking defects of the hERG channel, it did not have the same corrective effect on pentamidine-affected K(IR)2.1 (inwardly rectifying potassium channel) density. nih.govnih.gov This finding, while reinforcing its specificity for hERG-related mechanisms, opens avenues for investigating the specific pathways through which it rescues protein trafficking and whether these pathways involve interactions with proteins that modulate hERG channel expression and localization.

Future preclinical studies may employ advanced techniques such as proteomics and high-throughput screening to identify any previously unknown binding partners or signaling pathways affected by this compound. Understanding even minor off-target interactions is crucial for a complete comprehension of its pharmacological profile and for anticipating potential polypharmacology in the development of new drugs.

Development of Advanced in vitro and ex vivo Cardiac Models for Electrophysiological Assessment

The assessment of cardiac electrophysiology has been revolutionized by the development of sophisticated in vitro and ex vivo models, which provide a crucial bridge between single-cell studies and whole-organism physiology. This compound is frequently used to validate and characterize these models due to its well-documented proarrhythmic potential. nih.govnih.gov

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells have emerged as a powerful in vitro tool for disease modeling and drug toxicity screening. mdpi.comnorthwestern.edu hiPSC-CMs can be generated from patient-specific cell lines, retaining the genetic background of the donor, which is invaluable for personalized medicine research. mdpi.com this compound is a standard positive control in hiPSC-CM assays, reliably inducing prolongation of the action potential duration (APD) and field potential duration (FPD), which correlates with the QT interval prolongation seen in patients. nih.gov These platforms are being refined to create more complex, three-dimensional (3D) cardiac tissues, or "heart-on-a-chip" models, that better mimic the native myocardial environment by incorporating mechanical and electrical stimuli. mdpi.com

Ex vivo Langendorff-Perfused Hearts: Isolated hearts from animal models (e.g., rabbit, guinea pig) remain a cornerstone of electrophysiological research. nih.govwustl.edugwu.edu These models allow for the study of drug effects on the entire organ while controlling for systemic influences. This compound is used in these preparations to induce Torsades de Pointes (TdP) arrhythmia, providing a platform to test anti-arrhythmic interventions and to study the underlying mechanisms of TdP. nih.gov For example, one study established an in vitro TdP model using isolated rabbit hearts to investigate the effects of this compound, noting its ability to prolong the activation-recovery interval and increase repolarization dispersion. nih.gov Another model used rabbit hearts to study the compound's effects in a simulated "border zone" between normal and ischemic tissue. nih.gov

The table below summarizes key findings from studies using these advanced models.

| Model Type | Key Application with this compound | Representative Findings | Reference |

| hiPSC-CMs | Proarrhythmia assessment (CiPA initiative) | Dose-dependent increase in Action Potential Duration (APD) and Field Potential Duration (FPD); induction of arrhythmias. | nih.gov |

| Isolated Rabbit Heart | Torsades de Pointes (TdP) induction model | Induced TdP at concentrations ≥20 nM by prolonging repolarization and increasing dispersion. | nih.gov |

| In vitro Ischemia Model | Study of drug effects in ischemic vs. normal tissue | Showed differential effects on APD dispersion depending on concentration and timing of ischemia. | nih.gov |

These advanced models are critical for the preclinical evaluation of new chemical entities and for deepening the understanding of how drugs like this compound interact with the complex cardiac system.

Insights for the Rational Design of Next-Generation IKr Channel Modulators

The extensive research on this compound's interaction with the hERG channel provides a detailed blueprint for the rational design of new IKr modulators with improved safety profiles. The goal is to create compounds that retain antiarrhythmic efficacy while minimizing the risk of proarrhythmia.

Structural and molecular studies have identified key determinants for high-affinity this compound binding within the central pore of the hERG channel. nih.govahajournals.org Critical insights include:

The S5-S6 Linker: This "pore domain" is essential for high-affinity binding. Chimeric channels created by transplanting the S5-S6 linker from a less sensitive channel into hERG resulted in a loss of high-affinity block by this compound. ahajournals.org

Specific Amino Acid Residues: Aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), within the S6 helix are crucial for the binding of many hERG blockers, including this compound. frontiersin.org Serine 620 (S620) in the pore helix has also been identified as a key site. jhkcc.com.hkahajournals.org

Channel State Dependence: this compound binds with higher affinity to the open and inactivated states of the hERG channel, rather than the closed (resting) state. frontiersin.orgnih.gov This property is linked to its "reverse use-dependence," where its effect is more pronounced at slower heart rates.

This knowledge is being used to design next-generation drugs. For example, by modifying chemical structures, developers can alter binding kinetics and state-dependence. A study on this compound analogues showed that those with high channel affinity, mediated by pi-pi stacking and hydrophobic interactions, were effective at restoring hERG protein levels in a trafficking defect model, whereas low-affinity analogues were not. nih.govnih.gov This suggests that specific structural features can be fine-tuned not only to modulate channel gating but also to correct cellular processing defects. The ultimate aim is to develop modulators that might, for instance, selectively target atrial IKr or possess a different state-dependency to reduce the risk of ventricular arrhythmias.

| Structural Feature / Mechanism | Importance for Drug Design | Reference |

| Pore Domain (S5-S6 Linker) | Primary region for drug binding; target for achieving channel selectivity. | nih.govahajournals.org |

| Key Amino Acids (Y652, F656, S620) | Specific interaction points; modifications can alter drug affinity and block characteristics. | jhkcc.com.hkahajournals.orgfrontiersin.org |

| Channel State-Dependence | Influences drug efficacy at different heart rates; a target for reducing proarrhythmic risk. | frontiersin.orgnih.gov |

| Structure-Affinity Relationship | High-affinity analogues can rescue hERG trafficking defects, opening paths for non-blocking therapies. | nih.govnih.gov |

Role of this compound as a Research Tool in Cardiac Electrophysiology

Beyond its therapeutic applications, this compound serves as an indispensable research tool in cardiac electrophysiology. Its high selectivity and potency make it the "gold standard" for isolating the function of the IKr current in a wide range of experimental settings. jhkcc.com.hknih.gov

Researchers use this compound to:

Characterize IKr Function: By specifically blocking the channel, scientists can study the role of IKr in shaping the cardiac action potential in various species and disease states. nih.gov

Validate New Technologies: As new experimental models like hiPSC-CMs are developed, this compound is used as a benchmark compound to confirm that these models accurately recapitulate known cardiac electrophysiological responses. nih.gov

Investigate Arrhythmia Mechanisms: It is widely used to induce a TdP-like phenotype in preclinical models, allowing for detailed investigation into the mechanisms that trigger and sustain this dangerous arrhythmia. nih.gov

Screen for Drug Interactions: In safety pharmacology, this compound is a reference hERG blocker. It is used in studies to understand how multichannel-blocking drugs might mitigate the proarrhythmic risk associated with pure hERG blockade. rochester.eduspauldingclinical.com For example, studies have compared the electrocardiogram signature of this compound with drugs that also block calcium or sodium channels to identify markers that can differentiate between high-risk and low-risk QT prolongation. rochester.edu

In essence, this compound provides a reliable pharmacological probe that allows for the precise dissection of the role of IKr in both normal and pathological cardiac function, making it a cornerstone of modern electrophysiological research. drugs.com

Q & A

Q. What are the key structural and functional properties of N-Methylsulfonyl Dofetilide relevant to its antiarrhythmic activity?

this compound is a sulfonamide derivative with a chemical structure that enables selective blockade of the rapid delayed-rectifier potassium current (IKr) via KV11.1 (hERG) channels, a mechanism central to its class III antiarrhythmic activity . Its structure includes two methanesulfonamido groups linked via phenoxy and phenethylamino moieties, which enhance binding affinity to hERG channels. Researchers should verify purity (≥99%) and batch-specific data using certificates of analysis to ensure consistency in experimental outcomes .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Key steps include:

- Precursor selection : Use high-purity starting materials (e.g., 4-methanesulphonamidophenol) to minimize impurities.

- Reaction optimization : Employ solvents with high boiling points (e.g., dimethylsulfoxide) to reduce material loss .

- Purification : Validate intermediates via techniques like High-Performance Thin-Layer Chromatography (HPTLC) .

Document all steps in line with ICH guidelines, including reaction conditions, yields, and spectroscopic validation (NMR, MS) .

Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?

- HPTLC : A validated method uses silica gel plates with UV detection at 254 nm, achieving linearity in the 100–600 ng/band range and recovery rates of 98.2–101.8% .

- 2D NMR : Quantify impurities using response factors calibrated against reference compounds (e.g., dimethylsulfone) .

Ensure method specificity by comparing retention times/spectra with certified reference materials (e.g., PHR3307) .

Advanced Research Questions

Q. How can conflicting efficacy data from clinical trials on this compound be systematically resolved?

- Meta-analysis : Stratify data by trial design (e.g., SAFIRE-D vs. DIAMOND) to account for differences in patient populations (e.g., LV dysfunction) .

- Bias assessment : Use tools like the Cochrane Risk of Bias Tool to evaluate randomization, blinding, and attrition .

- Statistical re-evaluation : Apply mixed-effects models to adjust for covariates such as renal function and QT interval, which influence dosing and outcomes .

Q. What methodological considerations are critical when integrating machine learning into dose optimization studies?

- Data preprocessing : Cluster patients into homogeneous groups (e.g., 8 clusters via PCA) to account for variables like renal function and comorbidities .

- Model training : Use reinforcement learning on retrospective dosing data (80% training, 20% validation) to predict dose adjustments .

- Validation : Compare model accuracy against real-world outcomes (e.g., 3.9% disagreement rate in dose decisions) and report effect sizes, not just p-values .

Q. How can institutional protocols for this compound initiation improve clinical outcomes?

- Protocol design : Implement mandatory renal function-adjusted dosing (e.g., 500 mcg daily titrated via CrCl) and ECG monitoring for QT prolongation .

- Retrospective validation : Compare outcomes pre- and post-protocol (e.g., 75 patients per cohort) using metrics like hospital length of stay and torsades de pointes incidence .

- Bias mitigation : Use propensity score matching to control for confounders like coronary artery disease history .

Q. What strategies enhance the reliability of comparative studies between this compound and other antiarrhythmics?

- Cohort matching : Use historical cohorts with similar CHA₂DS₂-VASc scores and arrhythmia subtypes .

- Endpoint standardization : Define "successful cardioversion" as sinus rhythm maintenance at 1 year, reported with absolute risk differences (e.g., 58% vs. 25% in placebo) .

- Adverse event reporting : Include time-to-event analysis for early proarrhythmia (e.g., 87% of torsades cases occur within 30 hours) .

Methodological Best Practices

- Literature review : Use Boolean operators (AND/OR/NOT) and field searches (e.g., TI("this compound")) in PubMed/EMBASE to identify high-impact studies .

- Data presentation : Report raw data (e.g., absolute counts) alongside derived metrics (e.g., percentages) in tables, reserving figures for key trends .

- Reproducibility : Disclose batch-specific chemical data and statistical software (e.g., R, SAS) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.